molecular formula C15H20N2O B8626448 1'-Isopropylspiro[indoline-3,3'-piperidin]-2-one

1'-Isopropylspiro[indoline-3,3'-piperidin]-2-one

Cat. No. B8626448
M. Wt: 244.33 g/mol
InChI Key: CGNDEPSEHZWHFR-UHFFFAOYSA-N
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Patent
US06774132B1

Procedure details

The compound was prepared according to PROCEDURE 1, Method A by reaction with spiro[indoline-3,3′-piperidin]-2-one and acetone (5 equivalents). Yield: 75%. 13C NMR (CDCl3): δ 17.6, 17.7, 21.7, 32.1, 48.6, 48.8, 54.0, 54.8, 109.6, 121.6, 126.2, 127.2, 134.8, 140.1, 182.4; MS (CI, CH4): m/z (rel. int.) 245 (M+1, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][C:3]2([C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:8][C:7]2=[O:15])[CH2:2]1.[CH3:16][C:17]([CH3:19])=O.C>>[CH:17]([N:1]1[CH2:6][CH2:5][CH2:4][C:3]2([C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:8][C:7]2=[O:15])[CH2:2]1)([CH3:19])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC2(CCC1)C(NC1=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1CC2(CCC1)C(NC1=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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